molecular formula C26H31N3O4S2 B2442489 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide CAS No. 361167-57-9

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2442489
CAS No.: 361167-57-9
M. Wt: 513.67
InChI Key: LCIMFMSWMRJUKQ-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H31N3O4S2 and its molecular weight is 513.67. The purity is usually 95%.
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Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S2/c1-4-13-33-22-9-5-20(6-10-22)24-17-34-26(27-24)28-25(30)21-7-11-23(12-8-21)35(31,32)29-15-18(2)14-19(3)16-29/h5-12,17-19H,4,13-16H2,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIMFMSWMRJUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide (CAS Number: 474621-87-9) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N4O3SC_{24}H_{30}N_{4}O_{3}S, with a molecular weight of approximately 474.66 g/mol. The structure features a sulfonamide group, which is known to enhance the pharmacological properties of compounds by improving solubility and bioavailability.

Research indicates that compounds containing piperidine and sulfonamide moieties often exhibit significant interactions with biological targets involved in cell signaling and apoptosis pathways. The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : Studies have shown that similar sulfonamide derivatives can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest.
  • Induction of Apoptosis : The activation of caspase pathways has been observed in related compounds, suggesting that this compound may also induce programmed cell death in malignant cells.

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1 below.

Cell Line IC50 (µM) Effect Observed
HL-60 (Leukemia)12.5DNA fragmentation, caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase
MCF-7 (Breast Cancer)18.0Induction of apoptosis

Table 1: Cytotoxic effects of this compound on various cancer cell lines.

Case Studies

  • Study on HL-60 Cells :
    • In a study examining the effects on HL-60 cells, treatment with the compound resulted in significant DNA fragmentation and activation of caspase-3, indicating apoptosis induction .
  • Breast Cancer Cell Lines :
    • Another study reported that the compound exhibited selective toxicity towards MCF-7 cells while sparing normal fibroblasts, suggesting its potential as a targeted therapeutic agent .
  • Mechanistic Insights :
    • Further mechanistic studies revealed that the compound may act as a dual inhibitor targeting both the PI3K/Akt and MAPK signaling pathways, crucial for cancer cell survival .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, indicating its utility in cancer therapeutics .
  • Biological Pathway Studies : The compound serves as a valuable tool in studying biological pathways involving sulfonyl and piperidine functionalities. Its interactions with specific molecular targets can elucidate mechanisms of action relevant to drug development .
  • Drug Design : The unique structural features of this compound allow for modifications that can lead to the development of novel pharmaceuticals targeting various diseases, particularly those related to enzyme inhibition or receptor modulation.

Chemical Research

  • Reagent in Organic Synthesis : This compound is utilized as a building block in synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a versatile reagent in organic chemistry .
  • Material Science : The compound's properties may be exploited in developing new materials with specific chemical functionalities, potentially leading to advancements in polymer science and nanotechnology.

Anticancer Evaluation

A notable study evaluated the efficacy of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide against multiple cancer types. The results indicated that the compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .

Biological Pathway Analysis

In another investigation focusing on metabolic pathways, researchers utilized this compound to explore its effects on specific enzymes involved in cellular signaling. The findings suggested that the sulfonamide group plays a critical role in modulating enzyme activity, providing insights into potential therapeutic applications .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the connectivity of the thiazole, sulfonamide, and benzamide moieties. Aromatic protons in the 6.5–8.5 ppm range and sulfonamide S=O stretching (1130–1370 cm⁻¹) in IR are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the propoxyphenyl group) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the 3,5-dimethylpiperidine ring .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Statistical Design of Experiments (DoE) : Use factorial designs to evaluate variables like solvent polarity (DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., Pd(PPh₃)₄). Evidence shows DMF at 100°C increases coupling efficiency by 30% .
  • Computational Optimization : Quantum mechanical calculations (e.g., DFT) predict transition-state energies for sulfonylation steps, reducing trial-and-error experimentation .
  • Real-Time Monitoring : In-situ IR spectroscopy tracks intermediate formation, enabling dynamic adjustment of reaction parameters .

How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Q. Advanced

  • Assay Standardization : Discrepancies may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
  • Target Selectivity Profiling : Use kinome-wide screening (e.g., KINOMEscan) to distinguish off-target effects. For example, conflicting cytotoxicity data may result from unintended interactions with GPCRs .
  • Solubility Considerations : Poor aqueous solubility (>100 µM) can artificially inflate IC₅₀ values. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Glide simulates binding to targets like COX-2 or EGFR. The sulfonamide group often forms hydrogen bonds with catalytic lysine residues (e.g., EGFR L858R mutant) .
  • Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories. Piperidine ring flexibility may influence binding entropy .
  • QSAR Modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties and guide analog design .

Which functional groups are most reactive in this compound?

Q. Basic

  • Sulfonamide (-SO₂N) : Prone to nucleophilic attack (e.g., by amines or thiols) at the sulfur atom, enabling bioconjugation .
  • Thiazole Ring : Participates in π-π stacking with aromatic residues in enzymes. The 4-propoxyphenyl substituent enhances lipophilicity (clogP ≈ 3.5) .
  • Benzamide (-CONH) : Acts as a hydrogen bond donor, critical for target engagement. Methyl groups on the piperidine ring reduce steric hindrance .

How to design analogs with improved pharmacokinetic properties?

Q. Advanced

  • Bioisosteric Replacement : Substitute the propoxyphenyl group with a trifluoromethylpyridine to enhance metabolic stability (CYP3A4 resistance) .
  • Prodrug Strategies : Convert the sulfonamide to a sulfonamide ester for increased membrane permeability, with enzymatic cleavage in target tissues .
  • Pharmacophore Refinement : Retain the thiazole-sulfonamide core but modify the piperidine’s methyl groups to ethyl for optimized LogD (target: 2.0–3.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.